molecular formula C19H16N2O2 B3012927 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide CAS No. 338755-06-9

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide

Cat. No.: B3012927
CAS No.: 338755-06-9
M. Wt: 304.349
InChI Key: FRGOIOYXCQCGET-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-N-phenylpyridine-3-carboxamide is a chemical compound offered for research use only. It belongs to a class of N-benzyl-2-oxo-dihydropyridine carboxamide derivatives that are of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure are frequently investigated for their potential biological activities. Research on closely related analogs has shown that the 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold can exhibit potent inhibitory effects on various therapeutic targets. Specifically, structurally similar molecules have been identified as inhibitors of EGFR tyrosine kinase, an enzyme critically involved in cell proliferation and survival pathways . This mechanism makes such compounds promising candidates in anticancer research , with studies demonstrating their efficacy against human cancer cell lines such as colon (HT29) and prostate (DU145) carcinomas . The structure-activity relationship (SAR) of this chemical family suggests that substitutions on the phenyl ring of the carboxamide group (the N-phenyl moiety) can be a key determinant in modulating biological potency and target selectivity. This product is intended for non-clinical, non-diagnostic applications, including but not limited to hit-to-lead optimization, biochemical assay development, and mechanism of action studies . Researchers can utilize this compound to explore new therapeutic avenues in oncology and other disease areas.

Properties

IUPAC Name

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(19(17)23)14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGOIOYXCQCGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and suitable bases.

    Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be introduced through amidation reactions using phenylamine and suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential in drug development targeting various diseases, including:

  • Cancer : It serves as a lead compound in the design of new anticancer drugs by interacting with specific molecular targets involved in tumor growth and metastasis. The compound's ability to inhibit certain enzymes or receptors can lead to reduced proliferation of cancer cells.
  • Infectious Diseases : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against flaviviruses like Dengue and Zika. For instance, studies have shown that related compounds can inhibit viral replication effectively without cytotoxic effects .
  • Neurological Disorders : The compound's structural features suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal health.

Biological Studies

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide has been investigated for its interactions with biological targets:

  • Enzyme Inhibition : The compound's mechanism of action often involves binding to specific enzymes or receptors, which can alter their activity. For example, it may inhibit AMPA or kainate receptors, which are crucial in neurotransmission .
  • Cellular Mechanisms : Studies focus on how this compound affects cellular processes such as apoptosis and signal transduction pathways, contributing to its therapeutic effects.

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in industrial settings:

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals, facilitating the production of compounds with tailored properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of various substituents can significantly influence its biological activity and pharmacokinetics.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antiviral Activity : A study screened a library of compounds for their ability to inhibit Dengue virus replication, identifying related pyridine derivatives as effective inhibitors .
  • Cancer Therapeutics : Research has focused on modifying the compound to enhance its efficacy against specific cancer cell lines, demonstrating promising results in vitro.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituent patterns on the pyridine or phenyl rings, significantly altering physical, electronic, and reactivity profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Pyridine) Substituents (Carboxamide Phenyl) Molecular Weight (g/mol) Key Properties
1-Benzyl-2-oxo-N-phenylpyridine-3-carboxamide C₂₀H₁₆N₂O₂ 1-Benzyl, 2-oxo None (plain phenyl) 316.36 Moderate solubility in polar aprotic solvents; stable under ambient conditions
1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₇N₃O₄ 1-Benzyl, 6-oxo (dihydropyridine) 2-Methyl, 4-nitro 363.37 Lower solubility due to nitro group; higher melting point (∼220°C); redox-active
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide C₂₉H₃₄N₆O₃ Complex branched substituents Multiple amide linkages 526.62 High polarity; likely protease inhibitor activity; synthetic complexity

Key Differences and Implications

Electronic Effects: The nitro group in the dihydropyridine analog (C₂₀H₁₇N₃O₄) is strongly electron-withdrawing, enhancing dipole interactions and reducing electron density on the phenyl ring. This increases melting point and may improve binding to electron-deficient biological targets .

Solubility and Reactivity: The target compound’s plain phenyl group confers moderate solubility in DMSO or dichloromethane. In contrast, the nitro-substituted analog’s polarity reduces solubility in non-polar solvents but enhances reactivity in electrophilic substitutions (e.g., reduction to an amine).

Biological Relevance :

  • The dihydropyridine analog’s redox-active 1,6-dihydropyridine core may confer susceptibility to oxidation, limiting its stability in biological systems. The target compound’s fully aromatic pyridine ring offers greater stability, favoring long-term storage or in vivo applications .

Synthetic Complexity :

  • Introducing nitro or methyl groups requires additional steps (e.g., Friedel-Crafts alkylation, nitration), increasing synthetic difficulty and cost compared to the straightforward carboxamide formation in the target compound.

Biological Activity

1-Benzyl-2-oxo-N-phenylpyridine-3-carboxamide (CAS No. 338755-06-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a benzyl and phenyl substituent, contributing to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

C18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{2}

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50) values.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induces apoptosis via mitochondrial pathway
A549 (Lung Cancer)8.7Inhibits cell cycle progression
HeLa (Cervical Cancer)12.3Modulates apoptosis-related proteins

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and altering the expression of Bcl-2 family proteins, which are crucial for regulating apoptosis .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes implicated in cancer progression:

Enzyme IC50 (nM) Effect
Cholinesterase250Inhibition leads to increased acetylcholine levels, affecting cell signaling
Pim Kinases12Strong inhibitory effect on cell survival pathways

These enzyme interactions suggest that the compound may serve as a potential therapeutic agent by disrupting critical signaling pathways in cancer cells.

The mechanism of action for this compound involves several biochemical pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to mitochondrial membrane potential disruption and subsequent release of cytochrome c.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Enzyme Modulation : By inhibiting key kinases and cholinesterases, it alters signaling cascades that promote tumor growth.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed through microscopy.
  • A549 Lung Cancer Model : In vivo studies using A549 xenografts showed that administration of the compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation of pyridine-3-carboxylic acid derivatives with benzyl and phenyl amines. Key steps include:
  • Amide bond formation : Use coupling agents like EDC·HCl and HOBt·H₂O (as seen in thiazolidinone derivatives, ).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., microwave protocols for phenoxazines in ).
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.
    Critical Conditions :
  • Temperature control (60–80°C) to prevent decomposition.
  • Use of anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
  • Stoichiometric ratios (1:1.2 for carboxylic acid to amine) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., as applied to pyridinecarboxamides in ).
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., single-crystal studies in ).
  • Elemental Analysis : Validate purity and empirical formula (used in thiazolidinone derivatives, ).
  • IR Spectroscopy : Identify carbonyl (C=O) and amide (N–H) stretches (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling results?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Strategies include:
  • Cross-validation : Compare experimental X-ray data (e.g., bond lengths/angles in ) with Density Functional Theory (DFT) calculations.
  • Solvent inclusion in simulations : Mimic crystallization conditions (e.g., ethanol/water mixtures) to improve model accuracy.
  • Dynamic NMR studies : Probe solution-phase conformations to identify flexible regions .

Q. What strategies improve the synthetic yield of this compound while minimizing side products?

  • Methodological Answer :
  • Catalytic optimization : Use Pd catalysts for Suzuki couplings (if applicable) or Lewis acids like ZnCl₂ for regioselective amidation.
  • Byproduct analysis : Monitor reactions via TLC or LC-MS to identify intermediates (e.g., lactam byproducts in pyridine derivatives, ).
  • Microwave irradiation : Enhances reaction efficiency (e.g., 80% yield in 30 minutes for benzoxazines, ).
    Table 1 : Yield Optimization Parameters
ConditionConventional MethodMicrowave-Assisted
Time12–24 hours30–60 minutes
Yield45–60%70–85%
Purity (HPLC)≥95%≥98%
Data inferred from analogous syntheses in .

Q. How does structural modification of the benzyl or phenyl groups influence the compound’s pharmacological activity?

  • Methodological Answer :
  • SAR Studies : Replace benzyl with fluorobenzyl (e.g., 4-fluorophenyl in ) to assess bioavailability changes.
  • Enzyme assays : Test inhibition of kinases or proteases (e.g., methods in for indolinecarboxamides).
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR).
    Key Finding : Electron-withdrawing groups (e.g., –F) on the phenyl ring enhance metabolic stability but may reduce solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer :
  • Replicate assays : Standardize protocols (e.g., cell lines, IC₅₀ measurements) to eliminate variability.
  • Metabolic profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., hydroxylated derivatives in ).
  • Structural analogs : Compare activities of halogenated vs. methylated derivatives (e.g., 4-chlorophenyl in vs. 4-methyl in ) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the neurobiological potential of this compound?

  • Methodological Answer :
  • Primary neuronal cultures : Assess neuroprotection against oxidative stress (e.g., H₂O₂-induced damage).
  • Patch-clamp electrophysiology : Study ion channel modulation (e.g., GABAₐ receptors).
  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS penetration .

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